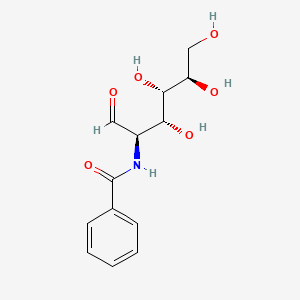

N-benzoyl-D-glucosamine

Description

The exact mass of the compound N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYHKZRHOGVACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984096 | |

| Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-42-5 | |

| Record name | N-Benzoyl-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of N-benzoyl-D-glucosamine: A Technical Guide

Abstract

N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of significant interest in biochemical research and synthetic chemistry. Its structure, characterized by a D-glucosamine core N-acylated with a benzoyl group, provides a unique combination of hydrophilicity from the sugar moiety and hydrophobicity from the aromatic ring. This guide provides an in-depth analysis of the structure of this compound, including its physicochemical properties, relevant experimental protocols for its synthesis and characterization, and its potential role in modulating cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Introduction

N-acyl-D-glucosamine derivatives are a class of compounds with diverse biological activities and applications, ranging from serving as precursors in the synthesis of complex glycans to exhibiting intrinsic therapeutic properties. This compound (2-Benzamido-2-deoxy-D-glucose) is a prominent member of this class, where the amino group at the C-2 position of the glucose ring is functionalized with a benzoyl group. This modification significantly influences the molecule's chemical properties and biological interactions. Understanding the precise three-dimensional structure and physicochemical characteristics of this compound is crucial for its application in glycoscience and medicinal chemistry.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The structure consists of a pyranose ring, which is the most stable conformation for hexoses in solution, with a benzamido substituent at the C-2 position.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO₆ | [2] |

| Molecular Weight | 283.28 g/mol | [2] |

| CAS Number | 655-42-5 / 61949-16-4 (anomers) | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Water Solubility | Almost transparent in hot water | [1] |

| Storage Temperature | Room Temperature (Sealed in dry) | [1] |

Structural Analysis

2D Structure and Connectivity

The fundamental structure of this compound is depicted below. It comprises a D-glucose backbone where the hydroxyl group at the C-2 position is replaced by a benzoylamino group. The molecule exists as an equilibrium of α and β anomers in solution, differing in the stereochemistry at the anomeric carbon (C-1).

Crystallographic Data

Table 2: Selected Crystallographic Data for N-acetyl-α-D-glucosamine [3] (Representative data for the N-acyl-D-glucosamine scaffold)

| Parameter | Value (Å or °) |

| Unit Cell a | 11.25 Å |

| Unit Cell b | 4.82 Å |

| Unit Cell c | 9.72 Å |

| Unit Cell β | 113.7° |

| Space Group | P2₁ |

| Ring Conformation | Chair |

Experimental Protocols

Synthesis of this compound

A general method for the N-acylation of D-glucosamine can be adapted for the synthesis of this compound. The following protocol is based on established procedures for synthesizing N-acyl-glucosamine derivatives.[4][5]

Objective: To synthesize this compound via N-acylation of D-glucosamine hydrochloride.

Materials:

-

D-glucosamine hydrochloride

-

Anhydrous Methanol (B129727)

-

Sodium metal

-

Benzoyl chloride

-

Pyridine (B92270) (optional, as base and solvent)

-

Diethyl ether

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Desiccator with P₂O₅

Procedure:

-

Preparation of Sodium Methoxide (B1231860) Solution: In a flask, dissolve an equimolar amount of sodium metal in anhydrous methanol under a dry atmosphere to prepare a sodium methoxide solution.

-

Liberation of Free Glucosamine (B1671600): Add D-glucosamine hydrochloride to the sodium methoxide solution with gentle swirling. Sodium chloride will precipitate.

-

Isolation of Free Glucosamine: Remove the precipitated sodium chloride by filtration. The filtrate now contains the free D-glucosamine base in methanol.

-

N-benzoylation: Cool the glucosamine solution in an ice-water bath. Slowly add a slight molar excess (e.g., 1.2 equivalents) of benzoyl chloride to the stirred solution. Alternatively, the reaction can be performed in pyridine, where pyridine acts as both the solvent and the acid scavenger.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., chloroform:methanol, 1:3 v/v).

-

Isolation of Crude Product: Upon completion, the this compound product will often precipitate as a white solid. Collect the crude product by filtration.

-

Purification: Wash the collected solid with cold methanol to remove unreacted starting materials and then with diethyl ether to remove any excess benzoyl chloride and benzoic acid.

-

Drying: Dry the purified white precipitate in a desiccator over phosphorus pentoxide (P₂O₅) to obtain the final product.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of this compound. While a fully assigned spectrum for this compound is not available in the provided search results, the expected chemical shifts can be inferred from the known spectra of D-glucose and related derivatives.

-

¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H-1), typically in the range of 5.0-5.5 ppm, with its coupling constant (J-value) indicating the α or β configuration. The protons of the pyranose ring would appear between 3.0 and 4.5 ppm. The aromatic protons of the benzoyl group would be observed further downfield, typically between 7.4 and 8.0 ppm.

-

¹³C NMR: The carbon spectrum would show the anomeric carbon (C-1) signal around 90-100 ppm. The other sugar carbons would resonate between 60 and 80 ppm. The carbonyl carbon of the benzoyl group would appear around 165-170 ppm, and the aromatic carbons would be in the 125-135 ppm region.

Biological Activity and Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is limited. However, studies on structurally related N-acyl-D-glucosamine derivatives provide compelling evidence for their potential to modulate immune responses.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

N-palmitoyl-D-glucosamine, which shares the N-acyl-D-glucosamine core structure, has been identified as an antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][9][10]

The activation of TLR4 by LPS initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[9] This pathway involves the adaptor protein MD-2, which directly binds to the lipid A portion of LPS.[4] N-acyl-D-glucosamine derivatives, due to their structural similarity to the glucosamine core of lipid A, can act as competitive inhibitors, binding to the MD-2/TLR4 complex and preventing its activation by LPS.[6][7] This inhibitory action blocks the downstream signaling cascade, which proceeds through MyD88-dependent and TRIF-dependent pathways, ultimately preventing the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes.[5]

References

- 1. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 6. N-palmitoyl-D-glucosamine, A Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice [mdpi.com]

- 7. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism [mdpi.com]

- 9. Lipid A receptor TLR4-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzoyl-D-Glucosamine: A Comprehensive Technical Review of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, physical state, and key biological activities of N-benzoyl-D-glucosamine. The information is curated for professionals in research and development, offering detailed experimental protocols and visual representations of its molecular interactions.

Chemical and Physical Properties

This compound is a derivative of the naturally occurring amino sugar D-glucosamine. It is characterized as a white to almost white crystalline powder at room temperature. The key quantitative chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₆ | [1] |

| Molecular Weight | 283.28 g/mol | [1] |

| Melting Point | 196-200 °C (decomposes) | |

| Boiling Point (Predicted) | 682.4 ± 55.0 °C | |

| Density (Predicted) | 1.408 ± 0.06 g/cm³ | |

| Solubility in Water (25 °C) | 34 g/L | [1] |

| pKa (Predicted) | 12.78 ± 0.46 | |

| Appearance | White to off-white crystalline powder |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound

Principle: This protocol outlines the synthesis of this compound from D-glucosamine hydrochloride and benzoic acid. The reaction involves the acylation of the amino group of glucosamine (B1671600) with a benzoyl group.

Materials:

-

D-glucosamine hydrochloride

-

Benzoic acid

-

Triethylamine (B128534) (TEA)

-

Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate

-

Sulfolane

-

Diethyl ether

Procedure:

-

Dissolve D-glucosamine hydrochloride and benzoic acid in sulfolane.

-

Add triethylamine (TEA) to the mixture to act as a base.

-

Add diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a condensing agent.

-

Stir the reaction mixture at ambient temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold methanol and then with diethyl ether to remove impurities.

-

Dry the purified this compound.

This method has been reported to yield approximately 88% of the final product[1].

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or an oil bath with a thermometer

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powder into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when the temperature is near the expected melting point.

-

Record the temperature at which the substance first begins to melt (the first appearance of liquid).

-

Record the temperature at which the entire solid has melted into a clear liquid.

-

The melting point is reported as the range between these two temperatures.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a solid in a solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Flasks with stoppers

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of water. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, centrifuge the aliquot and then filter it through a syringe filter.

-

Dilute the clear filtrate to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method such as HPLC.

-

The solubility is then calculated and expressed in g/L or other appropriate units.

Biological Activities and Signaling Pathways

This compound is recognized for its potential applications in pharmaceuticals and cosmetics, primarily due to its role in promoting skin hydration and its anti-inflammatory properties.

Stimulation of Hyaluronic Acid Synthesis

This compound, as a derivative of glucosamine, is believed to contribute to the synthesis of hyaluronic acid (HA), a key molecule for maintaining skin moisture and elasticity. The proposed mechanism involves the upregulation of Hyaluronan Synthase 2 (HAS2), a crucial enzyme in HA production.

Caption: Proposed pathway for this compound stimulating hyaluronic acid synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of glucosamine derivatives are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. A key mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. For related compounds like N-palmitoyl-D-glucosamine, this has been shown to occur via the inhibition of Toll-like Receptor 4 (TLR4) signaling.

Caption: Postulated anti-inflammatory mechanism of this compound via TLR4/NF-κB inhibition.

This guide serves as a foundational resource for understanding the core chemical properties and biological relevance of this compound. The provided protocols offer a starting point for experimental design, and the pathway diagrams illustrate its potential mechanisms of action, paving the way for further research and development.

References

N-Benzoyl-D-Glucosamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of significant interest in the fields of biochemistry, pharmacology, and cosmetic science. This technical guide provides a detailed overview of this compound, including its chemical properties, synthesis, and biological activities. Particular focus is given to its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and its role in promoting skin health by stimulating hyaluronic acid synthesis. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a D-glucosamine molecule in which the amino group is substituted with a benzoyl group.

| Property | Value | Reference |

| CAS Number | 655-42-5 | |

| Molecular Formula | C₁₃H₁₇NO₆ | |

| Molecular Weight | 283.28 g/mol | |

| Melting Point | 198-200 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-glucosamine hydrochloride with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-glucosamine hydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve D-glucosamine hydrochloride in an aqueous solution of sodium hydroxide at 0-5 °C with stirring.

-

Slowly add benzoyl chloride to the solution while maintaining the temperature and pH.

-

Continue stirring the reaction mixture at room temperature for several hours.

-

Acidify the solution with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.

-

Dry the final product under vacuum.

Biological Activities and Mechanism of Action

This compound exhibits several biological activities, with its anti-inflammatory and skin-health-promoting effects being the most prominent.

Anti-inflammatory Activity

Glucosamine and its derivatives have been shown to possess anti-inflammatory properties. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

While direct studies on this compound's effect on NF-κB are limited, research on the related compound N-palmitoyl-D-glucosamine has demonstrated its ability to inhibit the Toll-like receptor 4 (TLR4)/NF-κB pathway. It is hypothesized that this compound acts via a similar mechanism.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

-

Culture a suitable cell line, such as RAW 264.7 macrophages, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, TNF-α, and IL-6.

Skin Health and Hydration

Glucosamine and its derivatives, including N-acetyl-glucosamine, are known to play a role in skin health. They serve as precursors for the biosynthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, which are essential components of the extracellular matrix and contribute to skin hydration and elasticity.

Mechanism of Action: this compound is expected to be metabolized in the skin to D-glucosamine, which can then be utilized by fibroblasts to synthesize hyaluronic acid. Increased hyaluronic acid production leads to improved skin moisture retention and a reduction in the appearance of fine lines and wrinkles.

Clinical Evaluation of Skin Hydration (Hypothetical Protocol)

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: Healthy female volunteers aged 30-55 with signs of dry skin.

Intervention:

-

Test Group: Topical application of a cream containing 2% this compound twice daily for 8 weeks.

-

Placebo Group: Topical application of a vehicle cream without this compound twice daily for 8 weeks.

Assessments (at baseline, week 4, and week 8):

-

Instrumental Measurement: Skin hydration will be measured using a Corneometer®. Skin elasticity will be assessed with a Cutometer®.

-

Expert Visual Assessment: A dermatologist will grade skin dryness, texture, and overall appearance.

-

Subject Self-Assessment: Participants will complete questionnaires regarding their perception of skin hydration, smoothness, and comfort.

| Parameter | Expected Outcome (Test Group) | Expected Outcome (Placebo Group) |

| Corneometer® Reading | Significant increase in skin hydration | No significant change |

| Cutometer® Reading | Significant improvement in skin elasticity | No significant change |

| Dermatologist Grading | Improvement in skin dryness and texture | Minimal to no improvement |

| Subject Self-Assessment | Positive perception of improved skin hydration | No significant change in perception |

Applications in Drug Development and Cosmetics

The dual properties of this compound as an anti-inflammatory agent and a promoter of skin health make it a promising candidate for various applications:

-

Dermatology: Development of topical formulations for the management of inflammatory skin conditions such as acne, rosacea, and atopic dermatitis.

-

Cosmeceuticals: Incorporation into anti-aging and moisturizing skincare products to improve skin hydration, reduce the appearance of wrinkles, and enhance overall skin health.

-

Drug Delivery: Use as a precursor or a carrier for the targeted delivery of other active pharmaceutical ingredients to the skin.

Conclusion

This compound is a versatile molecule with significant potential in therapeutic and cosmetic applications. Its ability to modulate inflammatory pathways and contribute to the synthesis of essential skin components underscores its value for further research and development. The experimental protocols and mechanistic pathways outlined in this guide provide a solid foundation for scientists and professionals to explore the full potential of this promising compound.

The Enigmatic Role of N-benzoyl-D-glucosamine: A Technical Guide to the Biological Significance of N-Acyl-D-glucosamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-D-glucosamine derivatives are a diverse class of monosaccharides with profound implications for cellular function, signaling, and disease pathology. While N-acetyl-D-glucosamine (GlcNAc) is extensively studied for its central role in metabolism and post-translational modifications, the biological significance of other synthetic and naturally occurring derivatives, such as N-benzoyl-D-glucosamine, remains largely uncharted territory. This technical guide provides a comprehensive overview of the known biological roles of N-acyl-D-glucosamines, focusing on well-characterized examples to establish a framework for understanding the potential activities of their lesser-known counterparts. By juxtaposing the established metabolic and signaling pathways of GlcNAc and the immunomodulatory functions of N-palmitoyl-D-glucosamine (PGA) with the current limited knowledge of this compound, this document aims to illuminate a path for future research and drug development.

Introduction to N-Acyl-D-glucosamines

N-acyl-D-glucosamines are derivatives of the amino sugar D-glucosamine, where an acyl group is attached to the amino group at the C-2 position. The nature of this acyl group significantly influences the molecule's physical, chemical, and biological properties. The most ubiquitous member of this family is N-acetyl-D-glucosamine (GlcNAc), a fundamental building block for complex carbohydrates in all domains of life.

In contrast, this compound is a synthetic derivative where the acyl group is a benzoyl moiety. It is primarily utilized as a versatile precursor in pharmaceutical and cosmetic synthesis.[1] Its applications include roles in skin hydration, promoting cellular regeneration, and as a component in anti-aging formulations, purportedly by aiding in the synthesis of hyaluronic acid.[1] Despite these commercial applications, its specific biological mechanisms of action within organisms are not well-documented in peer-reviewed literature.

This guide will first delve into the well-established biological roles of GlcNAc and other N-acyl-D-glucosamines to provide a robust scientific context. Subsequently, it will explore the hypothetical metabolic fate and potential signaling interactions of this compound, proposing avenues for future investigation.

The Central Role of N-acetyl-D-glucosamine (GlcNAc) in Cellular Metabolism and Signaling

GlcNAc is a pivotal molecule integrated into cellular metabolism and signaling through two primary pathways: the Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial activated sugar donor for glycosylation reactions.

-

Workflow of the Hexosamine Biosynthesis Pathway:

Caption: The Hexosamine Biosynthesis Pathway (HBP).

O-GlcNAcylation: A Dynamic Post-Translational Modification

O-GlcNAcylation is a reversible post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation is a critical regulatory mechanism, often competing with phosphorylation, that modulates the activity, localization, and stability of a vast array of proteins involved in transcription, signal transduction, and cell cycle control.

-

Signaling Pathway of O-GlcNAcylation:

Caption: The dynamic cycle of O-GlcNAcylation.

Biological Activities of Other N-Acyl-D-glucosamine Derivatives

The biological functions of N-acyl-D-glucosamines are not limited to GlcNAc. Derivatives with different acyl chains exhibit distinct and potent activities, particularly in the realm of immunology.

N-palmitoyl-D-glucosamine (PGA) as a TLR4 Antagonist

N-palmitoyl-D-glucosamine (PGA) is a lipidic N-acyl-D-glucosamine that has been identified as an antagonist of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.

-

Simplified Signaling Pathway of TLR4 Antagonism by PGA:

Caption: PGA inhibits LPS-induced TLR4 signaling.

Quantitative Data on the Effects of N-Acyl-D-glucosamines

The following table summarizes key quantitative data from studies on various N-acyl-D-glucosamine derivatives. The lack of entries for this compound underscores the current knowledge gap.

| Compound | Biological System | Parameter Measured | Result |

| N-acetyl-D-glucosamine (GlcNAc) | Human Articular Chondrocytes | Hyaluronan Synthesis | Stimulated |

| Human Articular Chondrocytes | Sulfated Glycosaminoglycan (SGAG) Synthesis | No significant effect | |

| N-butyryl-D-glucosamine (GlcNBu) | Rat Model of Arthritis | Inflammatory Ankle Swelling | 33% reduction at 200 mg/kg/day |

| N-palmitoyl-D-glucosamine (PGA) | LPS-stimulated RAW264.7 cells | NF-κB Activation | Prevented |

| This compound | - | - | Data not available |

This compound: A Molecule of Untapped Potential

Currently, this compound is primarily characterized by its utility in chemical synthesis and its application in cosmetic formulations.[1] Its biological role, however, remains speculative. Based on the behavior of other N-acyl-D-glucosamines, we can propose several hypotheses for its potential biological activities.

Hypothetical Metabolic Fate

It is plausible that this compound could act as a prodrug, being metabolized in vivo to release D-glucosamine and benzoic acid. The cleavage of the N-benzoyl bond would likely require specific enzymatic activity, which has not yet been characterized.

-

Proposed Experimental Workflow for Investigating Metabolism:

Caption: Experimental approach for studying this compound metabolism.

Potential Signaling Interactions

The bulky and aromatic nature of the benzoyl group makes it structurally distinct from the smaller acyl groups of well-studied derivatives. This suggests that this compound is unlikely to be a direct substrate for the core metabolic pathways of GlcNAc, such as the HBP or O-GlcNAcylation. However, it could potentially interact with other cellular targets, such as cell surface receptors or enzymes, in a manner analogous to PGA's interaction with TLR4. Its anti-inflammatory properties, as suggested by its use as a precursor for anti-inflammatory agents, warrant investigation into its effects on key inflammatory signaling pathways like NF-κB and MAPK.[1]

Detailed Experimental Protocols (Exemplary)

To facilitate future research, this section provides a detailed, exemplary protocol for an experiment commonly used to study the effects of N-acyl-D-glucosamines on inflammatory responses.

In Vitro Assay for Inhibition of LPS-Induced NF-κB Activation

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to LPS in a macrophage cell line (e.g., RAW264.7).

Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

NF-κB reporter plasmid (e.g., expressing luciferase under the control of an NF-κB response element)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.

-

Transfect the cells with the NF-κB reporter plasmid according to the manufacturer's protocol. Allow for 24 hours of expression.

-

-

Treatment:

-

Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours. Include a negative control group with no LPS stimulation.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize luciferase activity to total protein concentration for each sample.

-

Express the data as a percentage of the LPS-stimulated control.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Conclusion and Future Directions

The field of N-acyl-D-glucosamine biology is rich with opportunities for discovery. While N-acetyl-D-glucosamine has been a cornerstone of glycobiology research, the diverse biological activities of other derivatives are only beginning to be understood. This compound stands as a compelling example of a widely used synthetic compound with a largely uncharacterized biological profile.

Future research should prioritize a systematic evaluation of its metabolic fate, cellular uptake, and potential effects on key signaling pathways, particularly those involved in inflammation and cellular regeneration, as suggested by its current applications. The experimental frameworks and comparative data presented in this guide offer a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this compound and other novel N-acyl-D-glucosamine derivatives.

References

N-Benzoyl-D-Glucosamine: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis and exploring its biological activities. Drawing parallels with closely related N-acyl glucosamine (B1671600) derivatives, this document elucidates potential signaling pathways and mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and History

The journey to the discovery of this compound is intrinsically linked to the initial isolation and characterization of its parent molecule, D-glucosamine. In 1876, German chemist Georg Ledderhose made a pivotal breakthrough by successfully isolating glucosamine from the acid hydrolysis of chitin, a major component of crustacean exoskeletons. However, the complete stereochemical structure of glucosamine was not fully elucidated until 1939 through the work of Sir Walter Haworth, a British chemist and Nobel laureate.

While the exact first synthesis of this compound is not definitively documented in readily available literature, the benzoylation of glucosamine and its derivatives was explored by prominent carbohydrate chemists in the early 20th century. The work of Bergmann and Zervas in 1931 on the synthesis of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride laid important groundwork for the preparation of various N-acyl glucosamine derivatives.[1][2] This era of carbohydrate chemistry focused on the selective protection and modification of hydroxyl and amino groups to enable the synthesis of complex carbohydrate structures. It is highly probable that this compound was first synthesized during this period as part of systematic studies on the reactivity and derivatization of glucosamine.

More contemporary research has focused on refining the synthesis of benzoylated glucosamine derivatives for various applications, including their use as intermediates in the synthesis of more complex molecules for medical screening.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct benzoylation of D-glucosamine hydrochloride. Modern synthetic protocols have been developed to produce this and related compounds on a multi-gram scale.[3]

Experimental Protocol: A Modern Approach

The following protocol is adapted from the multi-gram scale synthesis of benzoylated β-D-glucosamine derivatives described by Di Salvo, et al. (2017).[3] This multi-step process involves the initial formation of an intermediate, which is then benzoylated.

Step 1: Formation of 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose

-

To a solution of D-glucosamine hydrochloride (1 equivalent) in an appropriate solvent, add 4-methoxybenzaldehyde (B44291) (1 equivalent).

-

The reaction is carried out as previously described by Bergmann and Zervas.[1][3]

-

The resulting product is isolated and purified.

Step 2: Benzoylation

-

Dissolve the product from Step 1 in pyridine (B92270).

-

Cool the solution to 0°C.

-

Slowly add benzoyl chloride (excess, e.g., 5 equivalents) to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work up the reaction by adding ethyl acetate (B1210297) and washing with appropriate aqueous solutions to remove pyridine and other impurities.

-

The crude product is then purified, often by recrystallization.

Step 3: Hydrolysis of the Imine

-

The benzoylated intermediate from Step 2 is dissolved in acetone (B3395972).

-

The solution is brought to reflux, and 5 M HCl is added dropwise.

-

A precipitate of the hydrochloride salt of the tetra-O-benzoyl-D-glucosamine will form.

-

The precipitate is filtered, washed with acetone and diethyl ether, and can be recrystallized from methanol.

Step 4: N-Acetylation (for a related derivative)

-

To obtain the N-acetylated, per-benzoylated derivative, the product from Step 3 can be treated with acetyl chloride.

This sequence provides a reliable method for preparing multi-gram quantities of benzoylated glucosamine derivatives.[3]

Quantitative Data from Synthesis

The following table summarizes representative yields from the synthesis of a related perbenzoylated glucosamine derivative as reported by Di Salvo, et al. (2017).[3]

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1. Imine Formation | 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-D-glucopyranose | D-Glucosamine Hydrochloride | 4-methoxybenzaldehyde | 69 |

| 2. Benzoylation | 2-Amino-2-deoxy-N-(p-methoxybenzylidene)-1,3,4,6-tetra-O-benzoyl-β-D-glucopyranose | Product from Step 1 | Benzoyl chloride, pyridine | - |

| 3. Hydrolysis | 1,3,4,6-Tetra-O-benzoyl-2-deoxy-2-amino-β-D-glucopyranose hydrochloride | Product from Step 2 | 5 M HCl, acetone | - |

Note: Specific yields for each intermediate step in the direct synthesis of this compound were not provided in the cited literature, which focused on a perbenzoylated derivative. A direct N-benzoylation of D-glucosamine hydrochloride with benzoic acid and a coupling agent has been reported with a yield of 88%.[4]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, a significant body of research on structurally similar N-acyl-D-glucosamine derivatives, such as N-acetyl-D-glucosamine (NAG) and N-palmitoyl-D-glucosamine (PGA), provides strong indications of its potential biological activities and mechanisms of action. These derivatives are known to possess anti-inflammatory properties.[5][6][7]

Anti-Inflammatory Effects

N-acyl glucosamine derivatives have demonstrated the ability to modulate inflammatory responses. For instance, N-acetyl-D-glucosamine has been shown to inhibit the production of nitric oxide (NO) induced by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in human articular chondrocytes.[8] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and IL-6 expression.[8]

Toll-like Receptor 4 (TLR-4) and NLRP3 Inflammasome Pathway

Recent studies on N-palmitoyl-D-glucosamine (PGA) have elucidated a key anti-inflammatory mechanism involving the Toll-like receptor 4 (TLR-4) and the NLRP3 inflammasome. PGA has been shown to downregulate the TLR-4/NLRP3/iNOS pathway.[7] This action is mediated through the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[7] Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar pathway.

Nuclear Factor-kappaB (NF-κB) Signaling

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The O-linked attachment of N-acetyl-D-glucosamine (O-GlcNAcylation) to proteins is a post-translational modification that can regulate their activity. It has been shown that O-GlcNAcylation can modulate the activity of transcription factors, including NF-κB.[9] A novel glucosamine derivative has been reported to exert its anti-inflammatory effects by inhibiting NF-κB activation.[10] This suggests that this compound could potentially influence NF-κB signaling, thereby reducing the expression of inflammatory mediators.

Applications and Future Directions

This compound and its related derivatives hold promise for various therapeutic and cosmetic applications.

-

Pharmaceutical Development: Its potential anti-inflammatory properties make it a candidate for the development of drugs targeting inflammatory conditions. It can also serve as a precursor for the synthesis of other pharmaceutical agents.[5]

-

Cosmetics: Due to its ability to aid in the synthesis of hyaluronic acid, this compound is being explored for use in anti-aging and moisturizing skincare products to improve skin hydration and elasticity.[5]

-

Biotechnology: It can be used in cell culture media to support the growth of specific cell lines, which is beneficial for research in tissue engineering and regenerative medicine.[5]

Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound. Further preclinical and clinical studies are warranted to fully assess its therapeutic potential in various inflammatory and age-related conditions.

Conclusion

This compound is a fascinating molecule with a rich, albeit not fully chronicled, history rooted in the foundational discoveries of carbohydrate chemistry. While its direct biological activities are still under investigation, the well-documented anti-inflammatory properties of its N-acyl analogs provide a strong rationale for its potential therapeutic efficacy. The elucidation of its interactions with key inflammatory signaling pathways, such as TLR-4/NLRP3 and NF-κB, will be crucial in unlocking its full potential in medicine and biotechnology. This guide serves as a foundational resource to stimulate and inform future research into this promising compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. DSpace [researchrepository.universityofgalway.ie]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.co.za [journals.co.za]

N-Benzoyl-D-glucosamine: An In-Depth Technical Guide on Its Origins

A comprehensive review of scientific literature and chemical databases reveals no evidence of N-benzoyl-D-glucosamine as a naturally occurring compound. Current knowledge indicates that this molecule is a synthetic derivative of glucosamine (B1671600), primarily utilized as a biochemical reagent in scientific research.

While the natural world is abundant in glucosamine and its N-acetyl derivative, N-acetyl-D-glucosamine (NAG), the benzoylated form has not been identified from any plant, animal, fungal, or microbial source. This guide details the known synthetic routes to this compound and contrasts its origins with its widely occurring natural relatives.

Synthetic Origins of this compound

This compound is readily synthesized in the laboratory, typically through the acylation of D-glucosamine. The most common synthetic pathway involves the reaction of D-glucosamine hydrochloride with benzoic acid or a derivative thereof. This chemical synthesis allows for the production of a high-purity compound for research applications.

One documented method for the synthesis of this compound involves the reaction of (2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride (D-glucosamine hydrochloride) with benzoic acid. This straightforward chemical process underscores its identity as a synthetic molecule.

The Abundance of Glucosamine and N-Acetyl-D-glucosamine in Nature

In stark contrast to the synthetic nature of this compound, its parent molecule, glucosamine, and its N-acetylated form are ubiquitous in the biosphere.

-

Chitin (B13524): The primary natural source of glucosamine is chitin, a long-chain polymer of N-acetyl-D-glucosamine. Chitin is a fundamental structural component of the exoskeletons of arthropods (e.g., crustaceans and insects), the cell walls of fungi, and the beaks of cephalopods.

-

Microbial Production: Various microorganisms, including bacteria and fungi, can produce glucosamine and N-acetyl-D-glucosamine.[1][2][3][4] Microbial fermentation is an increasingly explored avenue for the commercial production of these compounds as an alternative to shellfish-derived chitin.[1][4]

-

Other N-Acyl Glucosamine Derivatives in Nature: While this compound appears to be absent from nature, other N-acyl derivatives have been identified. For instance, N-palmitoyl-D-glucosamine is a known bacterial molecule.[5] This suggests that the enzymatic machinery for producing N-acylated glucosamines exists in nature, but the specific utilization of a benzoyl group has not been observed.

Lack of Evidence for Natural Occurrence

Extensive searches of scientific databases and literature have failed to identify any reports of the isolation or detection of this compound from a natural source. The compound is consistently referenced as a commercially available biochemical reagent for laboratory use.[6] Its primary application appears to be in the study of glycosylation and other biochemical processes.[7]

Experimental Protocols

As this compound is not found in nature, there are no established protocols for its extraction or purification from natural sources. The relevant experimental procedures pertain to its chemical synthesis.

General Synthetic Protocol for this compound

A general protocol for the synthesis of this compound involves the following steps:

-

Dissolution: D-glucosamine hydrochloride is dissolved in a suitable solvent.

-

Acylation: Benzoic acid or an activated benzoic acid derivative (e.g., benzoyl chloride) is added to the solution, often in the presence of a base to neutralize the hydrochloric acid.

-

Reaction: The mixture is stirred, sometimes with heating, to facilitate the N-benzoylation reaction.

-

Purification: The resulting this compound is purified from the reaction mixture through techniques such as crystallization, precipitation, or chromatography to yield the final product.

Data Presentation

Due to the absence of this compound in natural sources, no quantitative data on its natural abundance can be provided.

Signaling Pathways and Logical Relationships

As a synthetic compound, there are no known natural signaling pathways that are initiated or modulated by this compound. Its use in research may involve studying its interaction with specific enzymes or cellular pathways in a laboratory setting, but this does not reflect a natural biological role.

The logical relationship concerning the origin of this compound can be visualized as a simple pathway from its precursors.

Caption: Synthetic pathway of this compound.

References

- 1. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial production of N-acetyl-D-glucosamine (GlcNAc) for versatile applications: Biotechnological strategies for green process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the review of microbial synthesis of glucosamine and N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulatory activity of N-palmitoyl-D-glucosamine in bridging gut dysbiosis and pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [myskinrecipes.com]

N-Benzoyl-D-glucosamine and its Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of N-Acyl-D-Glucosamine Derivatives

N-acyl-D-glucosamine derivatives represent a diverse class of bioactive molecules with significant implications for cellular signaling, structural biology, and pharmacology. While the synthetically derived N-benzoyl-D-glucosamine is a valuable tool in research and product formulation, particularly in the cosmetic and pharmaceutical industries for its role in promoting skin hydration and serving as a precursor for various therapeutic agents, there is no substantial evidence to support its natural occurrence.[1][2] The focus of this guide, therefore, broadens to encompass the naturally occurring and synthetically modified N-acyl-D-glucosamine derivatives, with a particular emphasis on the ubiquitous and functionally critical N-acetyl-D-glucosamine (NAG).

This document provides a comprehensive overview of the natural sources, biosynthesis, biological activities, and experimental methodologies related to N-acyl-D-glucosamine derivatives. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Natural Occurrence of N-Acyl-D-Glucosamine Derivatives

While this compound is primarily a product of chemical synthesis, its core structure, D-glucosamine, is a fundamental building block in nature.[3][4] The most prevalent N-acyl derivative found across all domains of life is N-acetyl-D-glucosamine (NAG).

-

In Bacteria: NAG is a crucial component of peptidoglycan, the polymer that forms the bacterial cell wall. Its presence is fundamental to bacterial structure and survival.

-

In Fungi: Chitin, a long-chain polymer of NAG, is the primary component of fungal cell walls and the exoskeletons of arthropods.[5]

-

In Marine Organisms: Chitin from crustaceans is a major source of NAG. Marine bacteria also play a significant role in the uptake and metabolism of NAG present in marine environments.

-

In Plants: NAG is a component of various glycoproteins and is involved in plant defense signaling pathways.

-

A Naturally Occurring N-Acyl Derivative: Notably, N-palmitoyl-D-glucosamine has been identified as a natural product of certain bacteria, such as Rhizobium leguminosarum. This discovery highlights that while the acetyl group is the most common, other acyl modifications of D-glucosamine do exist in nature.

Biosynthesis of N-Acetyl-D-Glucosamine

The biosynthesis of N-acetyl-D-glucosamine is a fundamental metabolic pathway that provides the essential precursor for the synthesis of glycoproteins, glycolipids, and chitin. The central molecule in this pathway is UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which serves as the activated donor of GlcNAc residues. The pathway begins with fructose-6-phosphate, an intermediate of glycolysis.

Key Enzymatic Steps in UDP-N-acetyl-D-glucosamine Biosynthesis:

-

Fructose-6-phosphate is converted to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT).

-

Glucosamine-6-phosphate is then acetylated to N-acetyl-D-glucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1).

-

N-acetyl-D-glucosamine-6-phosphate is isomerized to N-acetyl-D-glucosamine-1-phosphate by phosphoacetylglucosamine mutase (AGM1).

-

Finally, N-acetyl-D-glucosamine-1-phosphate reacts with UTP to form UDP-N-acetyl-D-glucosamine , a reaction catalyzed by the key regulatory enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1/GlmU).[5][6][7][8][9]

Visualization of the UDP-N-acetyl-D-glucosamine Biosynthesis Pathway

Biological Activities of N-Acyl-D-Glucosamine Derivatives

N-acyl-D-glucosamine derivatives exhibit a wide range of biological activities, with anti-inflammatory properties being of significant interest for drug development.

Anti-inflammatory Effects

-

N-acetyl-D-glucosamine (NAG): NAG has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that NAG can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4][10][11]

-

N-palmitoyl-D-glucosamine: This naturally occurring derivative has been shown to act as a TLR4 antagonist, thereby preventing LPS-induced inflammation. It has demonstrated efficacy in reducing inflammation in models of keratitis and neuropathic pain.

-

Synthetic Derivatives: Chemical modifications of NAG have led to the development of derivatives with enhanced anti-inflammatory properties. For instance, bideoxygenated NAG derivatives (BNAG1 and BNAG2) have shown superior inhibition of IL-6 and TNF-α production compared to the parent NAG molecule in LPS-stimulated macrophages.[4][11][12][13][14][15]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory effects of various N-acyl-D-glucosamine derivatives on the production of key inflammatory cytokines.

| Derivative | Model System | Stimulant | Cytokine Inhibited | Quantitative Effect | Reference |

| N-acetyl-D-glucosamine (NAG) | Human Articular Chondrocytes | IL-1β | NO, COX-2, IL-6 | Significant inhibition | [2] |

| N-acetyl-D-glucosamine (NAG) | LPS-challenged mice | LPS | IL-6, TNF-α | Significant decrease in serum levels | [4][12] |

| BNAG1 (synthetic) | LPS-challenged mice | LPS | IL-6, TNF-α | Higher inhibition than NAG at 200 mg/kg | [4][12] |

| BNAG1 (synthetic) | RAW 264.7 macrophages | LPS | iNOS, IL-6, TNF-α, IL-1β | Highest inhibition compared to NAG and BNAG2 | [11][13][14][15] |

| BNAG2 (synthetic) | LPS-challenged mice | LPS | IL-6, TNF-α | Comparable effect to NAG | [4][12] |

Experimental Protocols

Generalized Protocol for the Extraction and Purification of N-acyl-D-glucosamine from Bacterial Sources

This protocol provides a general framework for the isolation of N-acyl-D-glucosamine derivatives from bacterial cultures, such as Rhizobium. Specific optimization will be required depending on the bacterial strain and the specific derivative.

5.1.1. Materials and Reagents:

-

Bacterial culture medium (e.g., Yeast Mannitol Broth for Rhizobium)

-

Centrifuge and appropriate tubes

-

Tris-HCl buffer

-

Chloroform

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform:methanol gradients)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

NMR Spectrometer

5.1.2. Workflow:

5.1.3. Detailed Steps:

-

Cell Culture and Harvest: Grow the bacterial strain in a suitable liquid medium to the desired cell density. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl) and treat with a lysing agent such as lysozyme to break down the cell wall.

-

Lipid Extraction: Perform a total lipid extraction using a standard method like the Bligh-Dyer procedure, which uses a chloroform:methanol:water solvent system to partition the lipids into the organic phase.

-

Chromatographic Separation: Concentrate the lipid extract and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing methanol concentration in chloroform) to separate the different lipid classes.

-

Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the N-acyl-D-glucosamine derivative of interest.

-

Purification: Pool the positive fractions and further purify the compound using High-Performance Liquid Chromatography (HPLC) with an appropriate column and solvent system.

-

Structural Characterization: Confirm the identity and structure of the purified compound using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced Cytokine Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of N-acyl-D-glucosamine derivatives.

5.2.1. Materials and Reagents:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

N-acyl-D-glucosamine derivatives to be tested

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator

5.2.2. Experimental Workflow:

5.2.3. Detailed Steps:

-

Cell Seeding: Seed the macrophage cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of the N-acyl-D-glucosamine derivatives for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Add LPS to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

-

Incubation: Incubate the plate for a suitable time (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-only control.

Conclusion and Future Directions

While this compound remains a synthetically important molecule, the broader family of N-acyl-D-glucosamine derivatives, particularly the naturally abundant N-acetyl-D-glucosamine, presents a rich field for scientific investigation and therapeutic development. The anti-inflammatory properties of both natural and synthetic derivatives underscore their potential as lead compounds for new drugs targeting inflammatory diseases.

Future research should focus on:

-

A more extensive exploration of the natural diversity of N-acyl-D-glucosamine derivatives in various organisms.

-

Elucidation of the specific molecular mechanisms underlying the biological activities of different acyl derivatives.

-

Structure-activity relationship studies to design and synthesize novel derivatives with improved potency and selectivity.

-

In-depth preclinical and clinical evaluation of promising candidates for therapeutic applications.

This guide provides a foundational understanding of this compound and its naturally occurring relatives, offering valuable insights and methodologies for the scientific and drug development communities.

References

- 1. Preparation of purified polysaccharides from Rhizobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]

- 4. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] UDP-N-acetylglucosamine Pyrophosphorylase, a Key Enzyme in Encysting Giardia, Is Allosterically Regulated* | Semantic Scholar [semanticscholar.org]

- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]

- 11. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Anti-inflammatory activities of two new deoxygenated N-acetyl glucosam" by Quang Le, Zhichang Zhang et al. [scholarworks.utrgv.edu]

Potential Research Areas for N-benzoyl-D-glucosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-D-glucosamine is a synthetic derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for various macromolecules in the body, including glycoproteins and glycosaminoglycans. While glucosamine (B1671600) itself, particularly in its sulfate (B86663) and hydrochloride forms, has been extensively studied for its role in joint health and osteoarthritis management, its acylated derivatives like this compound represent a promising frontier for new therapeutic applications.[1][2][3] The addition of a benzoyl group to the glucosamine scaffold can significantly alter its physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing its biological activity and opening up new avenues for research and drug development.[1][4]

This technical guide outlines key potential research areas for this compound, providing a framework for investigation into its therapeutic utility. The document covers its potential as an anti-inflammatory and anti-cancer agent, as well as a platform for novel chemical synthesis. For each area, we present putative mechanisms of action, relevant quantitative data from related compounds to guide experimental design, and detailed experimental protocols.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of glucosamine and its derivatives are a primary area of interest.[5] Research into N-acyl glucosamine analogs suggests that they can modulate key inflammatory pathways. This section explores the potential of this compound as an anti-inflammatory agent.

Putative Mechanism of Action: Inhibition of TLR4 Signaling

A plausible mechanism for the anti-inflammatory activity of this compound involves the Toll-like receptor 4 (TLR4) signaling pathway. N-palmitoyl-D-glucosamine (PGA), a structurally related glycolipid, has been shown to act as a TLR4 antagonist.[6][7] It is hypothesized that PGA competitively binds to the MD-2 co-receptor, preventing the activation of TLR4 by lipopolysaccharide (LPS) and subsequently inhibiting the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[6][7] Given the structural similarities, this compound may act through a similar mechanism.

Diagram: Proposed TLR4 Antagonism by this compound

Caption: Proposed mechanism of TLR4 pathway inhibition by this compound.

Quantitative Data for Related Glucosamine Derivatives

| Compound | Model System | Assay | Endpoint | Result | Reference |

| N-palmitoyl-D-glucosamine (PGA) | DNBS-induced colitis in mice | Colitis Severity | Disease Activity Index | Significant dose-dependent reduction | [8] |

| Bi-deoxygenated NAG (BNAG1) | LPS-challenged mice | Cytokine Levels | Serum IL-6 & TNF-α | Significant decrease at 300 mg/kg | [5] |

| Glucosamine | LPS-stimulated mouse macrophages | Cytokine Production | IL-6 & TNF-α | Decreased production | [5] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in RAW 264.7 macrophages stimulated with LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Griess Reagent for nitrite (B80452) determination

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media. Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the appropriate wells. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Measurement:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.

-

TNF-α and IL-6: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value.

Anticancer Activity

Glucosamine and its derivatives have demonstrated potential anti-tumor effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[9] N-acetyl-D-glucosamine (D-GlcNAc) has been shown to decrease cell proliferation in breast cancer cell lines and reduce tumor size in animal models.[10][11] This suggests that this compound could be a valuable candidate for anticancer research.

Putative Mechanism of Action: Induction of Apoptosis

One potential anticancer mechanism is the induction of apoptosis. D-GlcNAc treatment has been shown to increase the expression of the Fas receptor, a key component of the extrinsic apoptosis pathway, in breast cancer cells.[10] Molecular docking studies also suggest a high binding affinity of D-GlcNAc to the HER2 receptor, which is involved in tumor progression.[10][11] this compound may share these or similar mechanisms, leading to programmed cell death in cancer cells.

Diagram: Drug Discovery Workflow for Anticancer Screening

Caption: A logical workflow for investigating the anticancer potential of this compound.

Quantitative Data for Related Glucosamine Derivatives

The following table summarizes the effects of D-GlcNAc on breast cancer models, providing a basis for comparison.

| Compound | Model System | Assay | Concentration | Result | Reference |

| D-GlcNAc | MCF-7 & 4T1 cell lines | Cell Proliferation | 2 mM & 4 mM | Significant decrease in proliferation | [10][11] |

| D-GlcNAc | MCF-7 & 4T1 cell lines | Apoptosis Assay | 2 mM & 4 mM | Significantly higher number of apoptotic cells | [10] |

| D-GlcNAc | 4T1 Xenograft Mouse Model | Tumor Growth | 2 mM (i.p.) | Considerable reduction in tumor size | [11] |

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Materials:

-

Cancer cell lines

-

Appropriate cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Chemical Synthesis and Derivative Development

The synthesis of this compound and its derivatives is a critical research area for creating novel compounds with improved biological activities.[4][12] The benzoyl group can serve as both a protective group and a modulator of activity, making it a versatile intermediate for further chemical modifications.[4]

Synthetic Strategy

A common method for synthesizing this compound involves the reaction of D-glucosamine hydrochloride with benzoyl chloride in the presence of a base.[13] Further modifications can be made to the hydroxyl groups to create a library of derivatives for structure-activity relationship (SAR) studies.

Diagram: General Synthesis Workflow

Caption: Workflow for synthesis and derivatization of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard acylation reactions of amines.[12]

Objective: To synthesize this compound from D-glucosamine hydrochloride.

Materials:

-

D-glucosamine hydrochloride

-

Benzoyl chloride

-

Pyridine (B92270) (or another suitable base like Triethylamine)

-

Methanol

-

Diethyl ether

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolution: Dissolve D-glucosamine hydrochloride in an excess of pyridine in a round-bottom flask, cooling the mixture in an ice bath.

-

Acylation: Add benzoyl chloride dropwise to the stirred solution while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

Quenching: Slowly pour the reaction mixture into ice-cold water to precipitate the product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and diethyl ether to remove pyridine and excess benzoyl chloride.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point determination.

Conclusion and Future Directions

This compound is a promising but underexplored molecule with significant potential in several therapeutic areas. The research avenues outlined in this guide—anti-inflammatory, anticancer, and synthetic chemistry—provide a solid foundation for future investigations.

Future research should focus on:

-

Direct Biological Evaluation: Conducting the proposed in vitro assays to generate specific activity data for this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications on the benzoyl ring and the glucosamine hydroxyl groups to optimize potency and selectivity.

-